molecular formula C14H22N2 B1466690 1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine CAS No. 1496145-78-8

1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine

Cat. No. B1466690
CAS RN: 1496145-78-8
M. Wt: 218.34 g/mol
InChI Key: NJMWSLYPUMQCHU-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)methylazetidin-3-amine (abbreviated as TBAzA) is a heterocyclic compound that is a member of the azetidine family. It has been studied for its potential use in a variety of scientific research applications, such as drug development, materials science, and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for TBAzA.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has demonstrated the synthesis of azetidinone analogues exhibiting promising antimicrobial and antitubercular activities. For instance, a study reported the synthesis of pyrimidine-azetidinone analogues that were evaluated against bacterial and fungal strains as well as mycobacterium tuberculosis, providing insights into the design of new antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

Anticancer Activity

The exploration of cyclometalated mononuclear piano-stool complexes with Schiff base ligands, including compounds related to 1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine, has highlighted their efficient binding with DNA and proteins. These interactions have been established through various spectroscopic studies, suggesting potential applications in anticancer therapies (Mukhopadhyay et al., 2015).

Anti-Inflammatory Activity

Another significant area of application is the development of compounds for anti-inflammatory purposes. A novel procedure for synthesizing azetidin-2-ones with anti-inflammatory effects has been reported, indicating the potential for these compounds in therapeutic settings (Sharma et al., 2013).

Synthesis of Heterocyclic Amino Acids

The functionalization of heterocyclic amino acids through [3+2] cycloaddition, resulting in compounds like methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, underscores the versatility of azetidin-3-amine derivatives in synthesizing novel heterocyclic structures with potential pharmaceutical applications (Dzedulionytė et al., 2021).

Cholesterol Absorption Inhibition

Azetidin-2-ones (β-lactams) are recognized for their antibacterial properties, but certain derivatives have also shown promising results as cholesterol absorption inhibitors (CAIs), enzyme inhibitors, and anticancer agents. The clinical use of ezetimibe, a monocyclic azetidin-2-one, as a CAI further highlights the therapeutic significance of these compounds (Singh et al., 2008).

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-14(2,3)12-6-4-11(5-7-12)8-16-9-13(15)10-16/h4-7,13H,8-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMWSLYPUMQCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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